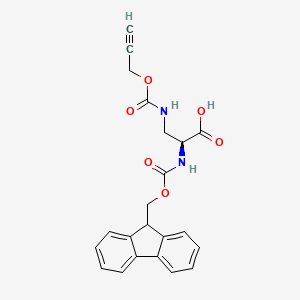![molecular formula C17H18F3N3O3 B2734867 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2198011-69-5](/img/structure/B2734867.png)
2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its oxazole and pyridine rings, along with its other substituents. However, without specific data, it’s challenging to provide a detailed molecular structure analysis14.Chemical Reactions
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Oxazoles and pyridines can undergo a variety of chemical reactions, but without specific information, it’s difficult to provide a detailed chemical reactions analysis5.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Ring-Opening Reactions and Synthetic Applications : The study of ring-opening reactions of tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts under the influence of tertiary amines has provided insights into the synthesis of compounds with complex structures, including those similar in complexity to 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine. These synthetic routes offer pathways for preparing valuable building blocks for further chemical transformations (Jones & Phipps, 1976).
Catalytic Approaches to Unconventional Piperidines : A regioselective method for introducing a methoxycarbonyl methyl group to pyridine has been developed, utilizing copper(II) triflate under mild conditions. This method facilitates the synthesis of polyfunctionalized piperidine derivatives, highlighting an innovative approach to generating structures that may include or resemble the queried compound (Crotti, Berti, & Pineschi, 2011).
Biological Relevance and Molecular Studies
Antimicrobial Activities : Novel thiazolo-triazolo-pyridine carbonitrile derivatives have shown significant antimicrobial activity against a range of bacteria and fungi, underlining the potential for compounds with similar structures in therapeutic applications. The structural variation and substitution patterns play a crucial role in modulating biological activity, as demonstrated in the synthesis and evaluation of these compounds (Suresh, Lavanya, & Rao, 2016).
Synthesis of Trifluoromethyl-Substituted Aminopyrroles : Utilizing a trifluoromethyl-containing building block, the preparation of trifluoromethyl-substituted aminopyrroles was achieved through a 2H-azirine ring expansion strategy. This research highlights the synthetic versatility and potential utility of trifluoromethyl groups in developing compounds with enhanced chemical and biological properties (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. However, without specific information, it’s difficult to provide a detailed safety and hazards analysis7.
Zukünftige Richtungen
The future directions for research on this compound would depend on its biological activity and potential applications. However, without specific information, it’s difficult to provide detailed future directions1.
I hope this general information is helpful. For more detailed information, specific experimental data and studies would be needed.
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-11-13(9-21-26-11)16(24)23-7-5-12(6-8-23)10-25-15-4-2-3-14(22-15)17(18,19)20/h2-4,9,12H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBUVUDBACJWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate](/img/structure/B2734785.png)

![7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2734790.png)
![4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2734792.png)
![6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2734795.png)

![6-[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734799.png)


![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)
![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)

![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)